Glyceocarpin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

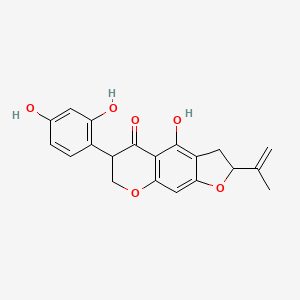

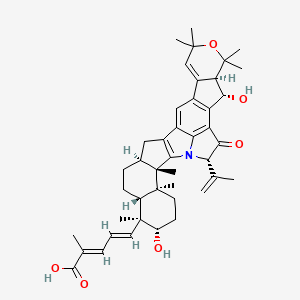

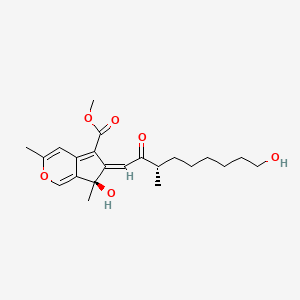

(6aS,11aS)-2-dimethylallyl-3,6a,9-trihydroxypterocarpan is a member of the class of pterocarpans that is (6aS,11aS)-3,6a,9-trihydroxypterocarpan in which the hydrogen atom at position 2 is substituted by a 3-methylbut-2-en-1-yl group. It is a member of phenols, a tertiary alcohol and a member of pterocarpans. It derives from a 3,6,9-trihydroxypterocarpan.

Scientific Research Applications

Isoflavonoid Accumulation in Soybean Leaves

Glyceocarpin has been identified as one of the compounds that accumulate in soybean leaves under certain conditions. Ingham et al. (1981) reported that glyceocarpin, along with isoformononetin, glyceollins I, II, and other compounds, accumulates in soybean leaves treated with aqueous sodium iodoacetate or a cell suspension of the bacterium Pseudomonas pisi. This study suggests that glyceocarpin is a naturally occurring plant product, particularly in soybeans under specific stress conditions (Ingham, Keen, Mulheirn, & Lyne, 1981).

Glycation Processes and Diabetes Management

Research on glycation, a non-enzymatic reaction important in diabetes, involves understanding molecules like glyceocarpin. A study by Frolov and Hoffmann (2010) focused on glycation patterns in human serum albumin, a key aspect of diabetes pathology. While not directly referencing glyceocarpin, this research contributes to understanding the broader context of glycation processes in which compounds like glyceocarpin might play a role (Frolov & Hoffmann, 2010).

Glycomics and Bioinformatics

The field of glycomics, which involves the study of glycan molecules synthesized by organisms, is relevant to the study of glyceocarpin. Lieth et al. (2004) discuss the current status of databases and bioinformatics tools in glycomics, a field that might encompass the study of glyceocarpin and its interactions at a molecular level (Lieth, Bohne-Lang, Lohmann, & Frank, 2004).

Mass Spectrometry in Diabetes Research

The role of mass spectrometry in studying glycation processes, which could include glyceocarpin, is significant in diabetes research. D'Aronco et al. (2018) review how mass spectrometry has been used to understand the biochemical and pathogenetic processes in diabetes, potentially including the analysis of glyceocarpin or related compounds (D'Aronco, Crotti, Agostini, Traldi, Chilelli, & Lapolla, 2018).

Glycomics Consortium and Database Development

The Consortium for Functional Glycomics (CFG) is focused on developing databases and bioinformatics platforms for glycomics, which could be relevant to glyceocarpin research. Raman et al. (2006) highlight the importance of these databases in advancing the field of glycomics, providing tools that could be used in glyceocarpin-related studies (Raman, Venkataraman, Ramakrishnan, Lang, Raguram, & Sasisekharan, 2006).

Dietary Regulation and Genetic Influences in Glyburide Efflux

The study of glyburide efflux, regulated by dietary components and genetic factors, can be linked to glyceocarpin research due to the involvement of similar metabolic pathways. Bircsak et al. (2016) explored how dietary phytoestrogen genistein impacts glyburide transport, offering insights into the metabolic interactions that might also involve glyceocarpin (Bircsak, Gupta, Yuen, Gorczyca, Weinberger, Vetrano, & Aleksunes, 2016).

Antiglycation Properties of Medicinal Plants

A study by Pande et al. (2021) on the antiglycation activity of medicinal plant extracts could be relevant in understanding the potential antiglycation properties of glyceocarpin. This research provides a foundation for exploring natural compounds, including glyceocarpin, in antiglycation processes (Pande, Mundkur, Pande, Bani, & Majeed, 2021).

Glyceollin Interaction with Transporters

Research on glyceollins, phytoalexins similar to glyceocarpin, provides insights into the interaction of these compounds with transporters like MRP2 and BCRP. Studies by Chimezie et al. (2016) and Schexnayder & Stratford (2015) demonstrate how glyceollins, and potentially glyceocarpin, interact with intestinal drug-drug and drug-food interactions, highlighting their potential pharmaceutical significance (Chimezie, Ewing, Schexnayder, Bratton, Glotser, Skripnikova, Sá, Boue, & Stratford, 2016); (Schexnayder & Stratford, 2015).

properties

CAS RN |

77979-22-7 |

|---|---|

Molecular Formula |

C20H20O5 |

Molecular Weight |

340.4 g/mol |

IUPAC Name |

(6aS,11aS)-2-(3-methylbut-2-enyl)-6,11a-dihydro-[1]benzofuro[3,2-c]chromene-3,6a,9-triol |

InChI |

InChI=1S/C20H20O5/c1-11(2)3-4-12-7-14-17(9-16(12)22)24-10-20(23)15-6-5-13(21)8-18(15)25-19(14)20/h3,5-9,19,21-23H,4,10H2,1-2H3/t19-,20+/m0/s1 |

InChI Key |

TUXXPRXOVFCNPC-VQTJNVASSA-N |

Isomeric SMILES |

CC(=CCC1=CC2=C(C=C1O)OC[C@@]3([C@H]2OC4=C3C=CC(=C4)O)O)C |

SMILES |

CC(=CCC1=CC2=C(C=C1O)OCC3(C2OC4=C3C=CC(=C4)O)O)C |

Canonical SMILES |

CC(=CCC1=CC2=C(C=C1O)OCC3(C2OC4=C3C=CC(=C4)O)O)C |

Other CAS RN |

77979-22-7 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(2S,3S,5S,8S,9S,10S,13S,14S,17S)-2-(2,2-dimethylmorpholin-4-yl)-3-hydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate](/img/structure/B1246614.png)

![6-Methoxy-1,1-dioxo-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one](/img/structure/B1246616.png)

![(1R,2R,5S,8S,9S,10R,11R,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B1246622.png)

![(1S,11S,12R,13S,15R,16R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione](/img/structure/B1246624.png)

![[(2R,4Z,7Z)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]trideca-4,7-dien-2-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B1246626.png)